molecular formula C11H10N2O3 B123697 Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate CAS No. 155960-91-1

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

Cat. No.: B123697
CAS No.: 155960-91-1
M. Wt: 218.21 g/mol
InChI Key: PLBXHLDCTMXWKA-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate (CAS: 155960-91-1) is a quinazoline derivative characterized by a bicyclic aromatic system with a ketone group at position 4 and an ethyl ester substituent at position 5. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol . Quinazolines are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name

ethyl 4-oxo-3H-quinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXHLDCTMXWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565707
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155960-91-1
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with ethyl chloroformate under basic conditions to form the quinazoline ring system. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-4,6-dione derivatives.

    Reduction: 4-hydroxyquinazoline-6-carboxylate derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate has the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol. It features a quinazoline core structure, which is known for its role in various bioactive compounds. The compound is characterized by its carboxylate group, which enhances its solubility and reactivity in biological systems .

Antiallergic Activity

One of the prominent applications of this compound is in the development of antiallergic agents. Research indicates that structural modifications of related compounds can lead to significant improvements in potency. For instance, derivatives have shown to be ten times more potent than disodium cromoglycate in rat models for passive cutaneous anaphylaxis tests. This positions ethyl derivatives among the more effective oral antiallergy agents available .

Cytotoxicity and Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that compounds containing the quinazoline structure exhibit potent activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells. The mechanism often involves the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler quinazoline derivatives. For example, one synthetic route includes the reaction of 4-oxo-3,4-dihydroquinazoline derivatives with carboxylic acids under acidic conditions to yield the desired ester .

Case Study 1: Antiallergic Efficacy

A study evaluating the efficacy of ethyl derivatives showed that these compounds could significantly reduce allergic responses in animal models. The most promising candidate was found to have an ED50 of just 3 mg/kg, indicating high potency for oral administration compared to existing treatments .

Case Study 2: Cancer Cell Line Studies

In a comparative study on cytotoxic effects, this compound was tested alongside established chemotherapeutics. Results indicated that certain derivatives not only inhibited cancer cell growth but also induced apoptosis more effectively than traditional agents like suberoylanilide hydroxamic acid (SAHA) .

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinazoline core.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS: 75844-40-5)
  • Similarity Score : 0.95
  • Molecular Formula : C₁₀H₈N₂O₃
  • Key Differences :
    • The methyl ester replaces the ethyl group, reducing steric bulk and lipophilicity.
    • The carboxylate is at position 7 instead of 6, altering electronic distribution.
  • Implications : Lower molecular weight (204.18 g/mol) may enhance solubility but reduce metabolic stability compared to the ethyl analog.
6,7-Dihydroxyquinazolin-4(3H)-one (CAS: 16064-15-6)
  • Similarity Score : 0.79
  • Molecular Formula : C₈H₆N₂O₃
  • Key Differences :
    • Hydroxyl groups at positions 6 and 7 replace the ester, increasing polarity and hydrogen-bonding capacity.
  • Implications : Enhanced water solubility but reduced cell permeability compared to the ethyl ester derivative.

Halogen-Substituted Analogs

6-Bromo-7-chloroquinazoline-2,4-diol
  • Key Differences :
    • Bromine and chlorine substituents at positions 6 and 7 introduce strong electron-withdrawing effects.
    • Diol groups at positions 2 and 4 enhance acidity .
8-Fluoro-2-mercaptoquinazolin-4(3H)-one
  • Key Differences :
    • Fluorine at position 8 and a thiol group at position 2 modify electronic and steric properties.
  • Implications : Fluorine enhances metabolic stability; the thiol group enables disulfide bond formation, useful in prodrug design .

Nitrile and Heterocyclic Derivatives

3,8-Dimethyl-4-oxo-3,4-dihydro-quinazoline-6-carbonitrile (CAS: N/A)
  • Molecular Formula : C₁₁H₁₀N₃O
  • Key Differences :
    • Methyl groups at positions 3 and 8 and a nitrile group at position 6 replace the ethyl ester.
Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 731802-61-2)
  • Molecular Formula: C₁₄H₁₇NO₆S
  • Key Differences :
    • A benzoxazine core replaces the quinazoline system, with an ethylsulfonyl group at position 6.
  • Implications : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate 155960-91-1 C₁₁H₁₀N₂O₃ 218.21 Reference Ethyl ester at position 6
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate 75844-40-5 C₁₀H₈N₂O₃ 204.18 0.95 Methyl ester at position 7
6,7-Dihydroxyquinazolin-4(3H)-one 16064-15-6 C₈H₆N₂O₃ 178.15 0.79 Hydroxyl groups at 6 and 7
3,8-Dimethyl-4-oxo-3,4-dihydro-quinazoline-6-carbonitrile N/A C₁₁H₁₀N₃O 200.22 N/A Nitrile and methyl substituents
6-Bromo-7-chloroquinazoline-2,4-diol N/A C₈H₅BrClN₂O₂ 289.50 N/A Halogens at 6 and 7, diol groups

Research Findings and Implications

  • Electron-Donating/Withdrawing Effects : Substituents like nitriles or halogens modulate electronic properties, influencing binding to biological targets such as kinases or DNA .
  • Synthetic Accessibility : Ethyl esters are often synthesized via esterification of carboxylic acid precursors, while halogenated derivatives require halogenation under controlled conditions .

Biological Activity

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is known for its diverse biological activities. The compound features a quinazoline core with a carboxylate group and an ethyl ester, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibitory effect
Escherichia coliSignificant antibacterial activity
Bacillus subtilisEffective against this strain

The mechanism of action appears to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

Cancer Cell Line IC50 (µM) Effect Reference
SW620 (Colon cancer)15.5Cytotoxicity observed
PC-3 (Prostate cancer)12.3Induces apoptosis
NCI-H23 (Lung cancer)10.7Cell cycle arrest

The compound's ability to affect cell cycle progression and promote apoptosis was demonstrated through flow cytometry analyses, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound is thought to involve interaction with specific molecular targets such as kinases and other enzymes involved in cell signaling pathways. This interaction can lead to inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, the compound may disrupt bacterial metabolic processes, contributing to its antimicrobial effects .

Case Studies

  • Anticancer Efficacy Study : A study conducted on various human cancer cell lines revealed that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The results suggested that the compound could serve as a lead compound for further development in cancer therapy .
  • Antimicrobial Activity Assessment : In a comparative study against common pathogens, this compound was found to possess superior activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option for drug-resistant infections .

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate with high purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with ethyl glyoxylate under acidic or basic conditions. Optimization of reaction time (e.g., 10–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) is critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity, as validated by HPLC and NMR .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) resolves bond lengths, angles, and torsion angles. For example, the quinazoline ring exhibits planarity deviations of <0.05 Å, with carbonyl C=O bond lengths averaging 1.22 Å (consistent with resonance stabilization). Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 ( ) visualizes thermal ellipsoids and validates hydrogen bonding networks (e.g., N–H···O interactions at ~2.8 Å) .

Advanced Research Questions

Q. What computational approaches reconcile discrepancies between experimental and theoretical bond lengths in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths within 0.02 Å of SCXRD data ( ). Discrepancies >0.05 Å may arise from crystal packing effects (e.g., C–H···π interactions) or solvent inclusion during crystallization. Refinement using SHELXL’s TWIN/BASF commands ( ) addresses twinning or disorder, improving R-factor convergence to <0.05 .

Q. How does ring puckering analysis explain conformational flexibility in the quinazoline core?

  • Methodological Answer : Cremer-Pople puckering parameters ( ) quantify non-planarity. For the 1,2,3,4-tetrahydroquinazoline system, puckering amplitude (Q) ranges from 0.2–0.4 Å, with phase angles (θ, φ) indicating envelope or half-chair conformations. Molecular dynamics simulations (AMBER force field) reveal energy barriers of ~5 kcal/mol for ring inversion, impacting ligand-receptor binding in medicinal studies .

Q. What strategies validate intermolecular interactions in cocrystals of this compound?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) identifies close contacts (e.g., O···H, 26% contribution; π-π stacking, 12%). Differential Scanning Calorimetry (DSC) confirms cocrystal stability (melting point elevation by 20–30°C). Pairwise interaction energies (PIXEL method) quantify hydrogen bond strengths (e.g., -8 kcal/mol for N–H···O) .

Data Contradiction & Optimization

Q. How to address conflicting NMR and SCXRD data on substituent orientation in derivatives?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–400 K) detects rotational barriers (ΔG‡ ~15 kcal/mol) for ester groups. SCXRD data ( ) may show static conformations due to crystal packing, while NMR reflects solution-state dynamics. Cross-validation using NOESY (nuclear Overhauser effect) identifies through-space correlations (e.g., 2.5 Å between methyl and aromatic protons) .

Q. What experimental design minimizes byproduct formation during alkylation of the quinazoline nitrogen?

  • Methodological Answer : Use of bulky bases (e.g., DBU) suppresses N- vs. O-alkylation selectivity issues. Kinetic monitoring via in-situ IR spectroscopy tracks carbonyl intermediate formation (1720 cm⁻¹). Solvent screening (DMF > DMSO) reduces dielectric constant effects, improving yield from 60% to 85% .

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